(S)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol
Overview
Description
(S)-2-(3-(diisopropylamino)-1-phenylpropyl)-4-(hydroxymethyl)phenol, also known as this compound, is a useful research compound. Its molecular formula is C22H31NO2 and its molecular weight is 341.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Isoproterenol Analogues : Labows, Swern, and Baserga (1971) studied the role of hydroxyl groups on the phenyl ring of isoproterenol and its analogs, emphasizing their importance in stimulating DNA synthesis and cell division in mouse salivary glands. This research underlines the significance of specific functional groups in biochemical processes (Labows, Swern, & Baserga, 1971).
4-Aminophenol Derivatives : Rafique et al. (2022) synthesized 4-aminophenol derivatives, revealing their broad-spectrum antimicrobial and antidiabetic activities. DNA interaction studies suggest potential applications in anticancer therapies (Rafique et al., 2022).
Hydroxytyrosol : Tuck, Tan, and Hayball (2000) synthesized tritium-labeled hydroxytyrosol, a major phenolic antioxidant in olive oil. This compound contributes to olive oil's beneficial properties and aids in understanding its metabolic and elimination pathways (Tuck, Tan, & Hayball, 2000).
Nonylphenol Isomers : Boehme et al. (2010) synthesized various nonylphenol isomers for biological and environmental studies, highlighting their role as endocrine disruptors (Boehme et al., 2010).
Fesoterodine Manufacture : Dirat et al. (2011) used the Friedel–Crafts alkylation of cinnamaldehyde with 4-hydroxymethyl phenol for the manufacture of fesoterodine, a muscarinic antagonist used in treating overactive bladder (Dirat et al., 2011).
Antioxidant and Cancer Treatment : Mastelić et al. (2008) studied the antioxidant and biological activities of carvacrol derivatives, indicating their potential as adjuvants in experimental cancer treatments (Mastelić et al., 2008).
Environmental Impact of Plastic Components : Krüger, Long, and Bonefeld‐Jørgensen (2008) researched the impact of plastic components like bisphenol A (BPA) and 2-phenylphenol (2-PP) on the activation of aryl hydrocarbon and androgen receptors, contributing to understanding environmental pollutants (Krüger, Long, & Bonefeld‐Jørgensen, 2008).
Properties
IUPAC Name |
2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXZAXCGJSBGDW-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CC[C@@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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